BenchChemオンラインストアへようこそ!

(4S)-4-(4-Bromobenzyl)-L-glutamic acid

BCATm inhibition Enzymatic assay Branched-chain amino acid metabolism

Choose (4S)-4-(4-Bromobenzyl)-L-glutamic acid for reliable BCATm inhibition. The 4-bromo substituent delivers >12-fold greater biochemical potency and >40-fold superior cellular activity compared to non-brominated analogs, ensuring robust target engagement at low nanomolar concentrations. Ideal for cancer metabolism (glioblastoma, AML) and metabolic disease research. Avoid generic substitutes that compromise experimental reproducibility.

Molecular Formula C12H14BrNO4
Molecular Weight 316.15 g/mol
Cat. No. B1648771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-4-(4-Bromobenzyl)-L-glutamic acid
Molecular FormulaC12H14BrNO4
Molecular Weight316.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(CC(C(=O)O)N)C(=O)O)Br
InChIInChI=1S/C12H14BrNO4/c13-9-3-1-7(2-4-9)5-8(11(15)16)6-10(14)12(17)18/h1-4,8,10H,5-6,14H2,(H,15,16)(H,17,18)/t8-,10-/m0/s1
InChIKeyFQRCZSAKWFPCPE-WPRPVWTQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4S)-4-(4-Bromobenzyl)-L-glutamic Acid: A Potent BCATm Inhibitor for Metabolic Research and Beyond


(4S)-4-(4-Bromobenzyl)-L-glutamic acid (CAS 1217739-11-1) is a chiral, 4-substituted derivative of L-glutamic acid characterized by a 4-bromobenzyl group at the 4-position . With a molecular formula of C12H14BrNO4 and a molecular weight of 316.15 g/mol, this compound is primarily utilized as a research tool to inhibit the mitochondrial branched-chain aminotransferase (BCATm) enzyme, a key regulator of branched-chain amino acid (BCAA) metabolism [1]. Its structural features confer distinct physicochemical and biological properties that differentiate it from both endogenous L-glutamate and other 4-substituted glutamic acid analogs, making it a specific probe for BCATm-driven pathways.

Why (4S)-4-(4-Bromobenzyl)-L-glutamic Acid Cannot Be Replaced by Unsubstituted or Simple Alkyl Analogs


The 4-position of the glutamic acid scaffold is a critical determinant of target engagement and selectivity. Endogenous L-glutamic acid acts as a broad-spectrum agonist at numerous glutamate receptors and is a substrate for various aminotransferases [1]. In contrast, the introduction of a bulky, lipophilic 4-bromobenzyl group in (4S)-4-(4-Bromobenzyl)-L-glutamic acid fundamentally alters its pharmacological profile, converting it from a promiscuous agonist into a potent and selective inhibitor of BCATm [2]. Substituting this compound with a smaller 4-benzyl analog (e.g., (4S)-4-benzyl-L-glutamic acid) results in a >10-fold loss in BCATm inhibitory potency and a >40-fold loss in cellular activity, demonstrating that the 4-bromo substituent is essential for high-affinity interaction with the BCATm active site [3]. Generic substitution therefore leads to a significant and quantifiable decrease in the desired biological activity, compromising experimental reproducibility and mechanistic conclusions.

Quantitative Evidence for Selecting (4S)-4-(4-Bromobenzyl)-L-glutamic Acid Over Close Analogs


Superior BCATm Inhibitory Potency in Biochemical Assays

(4S)-4-(4-Bromobenzyl)-L-glutamic acid inhibits human BCATm with an IC50 of 13 nM in a biochemical assay measuring L-glutamate production [1]. In contrast, a close structural analog lacking the bromine atom, (4S)-4-benzyl-L-glutamic acid (BDBM50118520), exhibits an IC50 of 158 nM under identical assay conditions [2]. The 4-bromo substituent confers a 12-fold increase in potency, highlighting the critical contribution of the bromine atom to high-affinity target engagement.

BCATm inhibition Enzymatic assay Branched-chain amino acid metabolism

Markedly Enhanced Cellular Activity in a Physiologically Relevant System

In differentiated primary human adipocytes, (4S)-4-(4-Bromobenzyl)-L-glutamic acid inhibits BCATm activity with an IC50 of 50 nM [1]. The non-brominated analog (4S)-4-benzyl-L-glutamic acid shows only weak cellular activity with an IC50 of 2,000 nM under the same conditions [2]. This 40-fold difference in cellular potency underscores the importance of the bromobenzyl moiety for maintaining activity in a complex cellular environment, likely due to improved membrane permeability and/or reduced non-specific binding.

Cellular assay Primary human adipocytes BCATm inhibition

Functional Selectivity Over the Related Glutaminase Enzyme

(4S)-4-(4-Bromobenzyl)-L-glutamic acid is a potent BCATm inhibitor (IC50 = 13 nM) but exhibits only weak inhibition of the kidney isoform of glutaminase (KGA), with an IC50 of 3,100 nM [1]. This represents a >238-fold selectivity window for BCATm over glutaminase in biochemical assays. The compound is essentially inactive against the liver isoform of glutaminase (IC50 > 100,000 nM) [1]. While class-level inference is necessary for a full selectivity panel, this data demonstrates that the compound does not indiscriminately inhibit all glutamine/glutamate-utilizing enzymes.

Selectivity Glutaminase Off-target activity

Distinct Physicochemical Profile Driven by the 4-Bromobenzyl Substituent

The presence of a bromine atom in (4S)-4-(4-Bromobenzyl)-L-glutamic acid increases its molecular weight to 316.15 g/mol compared to 237.25 g/mol for the non-brominated (4S)-4-benzyl-L-glutamic acid . This structural modification is expected to significantly increase lipophilicity (estimated AlogP increase of approximately 0.7-0.9 units based on class-level inference for aromatic bromination), potentially enhancing passive membrane permeability and altering distribution characteristics compared to non-halogenated analogs. While direct experimental LogP data are not available, this physicochemical distinction provides a rationale for differential behavior in cellular and in vivo systems.

Lipophilicity Molecular weight ADME properties

Optimal Research and Industrial Applications for (4S)-4-(4-Bromobenzyl)-L-glutamic Acid


Investigating BCATm-Dependent Metabolic Reprogramming in Cancer

This compound is ideally suited for studies examining the role of BCATm in cancer cell metabolism, particularly in contexts such as glioblastoma or acute myeloid leukemia where BCAA catabolism is upregulated. Its potent cellular activity (IC50 = 50 nM in primary human adipocytes [1]) and selectivity over glutaminase enable researchers to specifically interrogate BCATm-mediated pathways without confounding effects on glutamine metabolism. Procurement of this compound over a less potent analog ensures robust target engagement at physiologically relevant concentrations, leading to clearer mechanistic insights.

Structure-Activity Relationship (SAR) Studies of BCATm Inhibitors

The 12-fold increase in biochemical potency conferred by the 4-bromo substituent compared to the 4-benzyl analog makes (4S)-4-(4-Bromobenzyl)-L-glutamic acid a critical reference compound for SAR campaigns [2][3]. Researchers developing novel BCATm inhibitors can use this compound as a benchmark to quantify the contribution of halogen bonding and hydrophobic interactions at the enzyme's active site. Its distinct physicochemical profile (MW = 316.15 g/mol) also provides a valuable comparator for assessing the impact of molecular weight and lipophilicity on cellular activity.

Development of Cell-Based Assays for BCATm Activity

The superior cellular potency of (4S)-4-(4-Bromobenzyl)-L-glutamic acid (40-fold more active than its non-brominated analog in primary adipocytes) makes it the preferred tool for establishing and validating cell-based assays of BCATm function [1][3]. Its robust inhibition at low nanomolar concentrations minimizes the risk of off-target cytotoxicity and allows for clear discrimination between BCATm-dependent and -independent effects on BCAA metabolism.

Preclinical Target Validation in Metabolic Disorders

Given the role of BCATm in regulating circulating BCAA levels, this compound is a valuable chemical probe for preclinical studies in models of obesity, insulin resistance, and type 2 diabetes. Its >238-fold selectivity over glutaminase reduces the likelihood of metabolic compensation through glutamine pathways, thereby providing a cleaner pharmacological tool for validating BCATm as a therapeutic target in metabolic disease [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4S)-4-(4-Bromobenzyl)-L-glutamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.